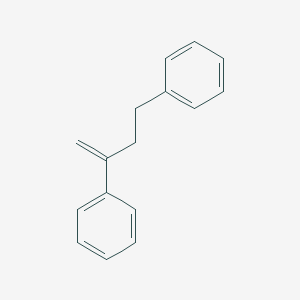

2,4-Diphenyl-1-butene

Beschreibung

2, 4-Diphenyl-1-butene, also known as sd-2, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 2, 4-Diphenyl-1-butene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-diphenyl-1-butene is primarily located in the membrane (predicted from logP).

Eigenschaften

IUPAC Name |

3-phenylbut-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11H,1,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZACWUDDFZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168068 | |

| Record name | 2,4-Diphenyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-47-6 | |

| Record name | 2,4-Diphenyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diphenyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diphenyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIPHENYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557SU9B24T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diphenyl-1-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,4-Diphenyl-1-butene

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diphenyl-1-butene, a valuable aromatic hydrocarbon in organic synthesis. This document details its physicochemical and spectroscopic properties, along with robust methodologies for its synthesis. The information presented is intended to equip researchers and professionals with the necessary knowledge for the synthesis, purification, and characterization of this compound.

Physicochemical and Spectroscopic Properties

2,4-Diphenyl-1-butene is an aromatic compound with the molecular formula C₁₆H₁₆.[1][2][3] Its structure consists of a butene backbone with phenyl substituents at the second and fourth positions. A summary of its known quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,4-Diphenyl-1-butene

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | 3-phenylbut-3-enylbenzene | [2] |

| CAS Number | 16606-47-6 | [2] |

| Molecular Formula | C₁₆H₁₆ | [1][2][3] |

| Molecular Weight | 208.30 g/mol | [1][2][4] |

| Physical Properties | ||

| Boiling Point | 140 °C (at 2-3 Torr) | [1][5] |

| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [1][5] |

| Spectroscopic Data | ||

| Kovats Retention Index | 1666, 1670, 1691, 1702, 1710 (Standard non-polar) | [2][6] |

| Computed Properties | ||

| Octanol/Water Partition Coeff. (logP) | 5.2 | [2][4] |

Spectroscopic Characterization Profile

While raw spectral data is dispersed, a characteristic profile can be predicted based on the molecule's structure, which is essential for its identification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two vinylic protons (=CH₂) should appear as singlets or narrow doublets in the olefinic region (~4.9-5.1 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely appear as a triplet, while the benzylic methylene protons (-CH₂-CHPh) would be a triplet, both in the aliphatic region (~2.5-3.0 ppm). The aromatic protons on both phenyl rings would produce complex multiplets in the aromatic region (~7.1-7.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of 16 carbon atoms.[2] Key signals would include those for the sp² carbons of the vinyl group (~110-145 ppm) and the two phenyl groups (~125-145 ppm), as well as the sp³ carbons of the ethyl bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands.[2] These include C-H stretching from the aromatic rings and the alkene group (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), a C=C stretching band for the alkene (~1640 cm⁻¹), and strong bands for aromatic C=C bond stretching (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of the compound.[2][3] Fragmentation patterns would likely involve the stable benzyl (B1604629) and tropylium (B1234903) ions.

Synthesis Methodologies

The synthesis of 2,4-diphenyl-1-butene can be achieved through several established organic chemistry reactions. The following sections detail two reliable and widely applicable methods: the Wittig reaction and a Grignard reaction followed by dehydration.

Method A: Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for creating alkenes from carbonyl compounds and phosphorus ylides.[7] For this synthesis, the target molecule is formed by reacting 1-phenylpropan-2-one with a benzylphosphonium ylide. This approach offers excellent regioselectivity for the placement of the double bond.[8]

Caption: Wittig reaction pathway for 2,4-diphenyl-1-butene synthesis.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium (B107652) chloride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise via syringe. Allow the resulting deep red or orange mixture to stir at 0 °C for 1 hour, then at room temperature for an additional hour to ensure complete formation of the ylide.

-

Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of 1-phenylpropan-2-one (1.0 equivalent) in anhydrous THF dropwise to the flask.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure 2,4-diphenyl-1-butene.

Method B: Synthesis via Grignard Reaction and Dehydration

This two-step method involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to form the target alkene.[9] Specifically, acetophenone (B1666503) is treated with benzylmagnesium chloride to synthesize the intermediate alcohol, 2,4-diphenyl-2-butanol, which is then dehydrated.[10][11]

Caption: Grignard reaction and dehydration pathway to synthesize 2,4-diphenyl-1-butene.

Experimental Protocol: Grignard Reaction and Dehydration

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of benzyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard solution to 0 °C. Add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

-

Isolation of Alcohol: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 2,4-diphenyl-2-butanol. This intermediate may be purified by recrystallization or used directly in the next step.

-

Dehydration: Place the crude 2,4-diphenyl-2-butanol in a round-bottom flask with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[12] Heat the mixture (temperatures for tertiary alcohol dehydration are typically mild, ~25-80 °C) and collect the product as it distills.[9] Alternatively, reflux the mixture in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Final Purification: Wash the collected distillate or the cooled reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, remove the solvent, and purify the resulting 2,4-diphenyl-1-butene by fractional distillation under reduced pressure or by column chromatography.

General Experimental Workflow

The synthesis of 2,4-diphenyl-1-butene, like many organic preparations, follows a logical workflow from setup to final characterization. This process ensures the safe and efficient production of a pure final product.

Caption: A generalized workflow for the synthesis and purification of organic compounds.

References

- 1. chembk.com [chembk.com]

- 2. 2,4-Diphenyl-1-butene | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butene, 2,4-diphenyl [webbook.nist.gov]

- 4. 2,4-diphenyl-1-butene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,4-DIPHENYL-1-BUTENE-D5 CAS#: 16606-47-6 [m.chemicalbook.com]

- 6. 1-Butene, 2,4-diphenyl [webbook.nist.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

Characterization of 2,4-Diphenyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenyl-1-butene is a chemical compound with the molecular formula C₁₆H₁₆. It is structurally an unsaturated hydrocarbon featuring two phenyl substituents on a butene backbone. This document provides a comprehensive overview of the characterization of 2,4-diphenyl-1-butene, including its physicochemical properties, detailed spectroscopic data, a plausible synthetic route, and an examination of its biological significance as a potential endocrine disruptor. The information is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug development.

Physicochemical Properties

2,4-Diphenyl-1-butene is an aromatic compound with a molecular weight of approximately 208.30 g/mol .[1] It is also known by its IUPAC name, 3-phenylbut-3-enylbenzene, and its CAS registry number is 16606-47-6.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,4-Diphenyl-1-butene

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆ | [1] |

| Molecular Weight | 208.30 g/mol | [1] |

| CAS Number | 16606-47-6 | [1] |

| IUPAC Name | 3-phenylbut-3-enylbenzene | [1] |

| Boiling Point | 140 °C (at 2-3 Torr) | |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) | |

| LogP (Octanol/Water Partition Coefficient) | 5.2 (Predicted) | [2] |

Spectroscopic Characterization

The structural elucidation of 2,4-diphenyl-1-butene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available databases indicate the existence of this data, specific, detailed experimental spectra are not readily accessible.[1] However, based on the known structure and data for analogous compounds, the expected spectral characteristics are summarized below.

Table 2: Summary of Spectroscopic Data for 2,4-Diphenyl-1-butene

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl groups), vinylic protons of the C=CH₂ group, the methine proton, and the methylene (B1212753) protons. |

| ¹³C NMR | Resonances for aromatic carbons, vinylic carbons (C=CH₂), the methine carbon, and the methylene carbon. A Bruker WP-80 instrument has been used to acquire ¹³C NMR data for this compound.[1] |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the alkene and aromatic rings, and out-of-plane bending for substituted benzenes. Vapor phase IR spectra have been recorded.[1] |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 208), along with characteristic fragmentation patterns. Data has been acquired using a VG70 instrument.[1] Predicted collision cross-section data for various adducts is also available.[2] |

Experimental Protocols

Plausible Synthesis via Wittig Reaction

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether)

-

1-Phenyl-2-propanone

-

Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon atmosphere)

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.

-

Cool the suspension in an ice bath and add a stoichiometric amount of the strong base dropwise.

-

Allow the mixture to stir at room temperature until the characteristic color of the ylide appears.

-

Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of 1-phenyl-2-propanone in the anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2,4-diphenyl-1-butene.

Visualization of the Synthetic Workflow:

Caption: Plausible synthetic workflow for 2,4-diphenyl-1-butene via the Wittig reaction.

Biological Activity and Signaling Pathways

2,4-Diphenyl-1-butene has been identified as a potential endocrine-disrupting chemical (EDC).[3] Studies have shown that this compound, along with other styrene (B11656) oligomers, exhibits binding affinity for both the androgen receptor and the estrogen receptor α.[3] Furthermore, it has been observed to have proliferative activity on MCF-7 human breast tumor cells, which are known to be estrogen-responsive.[3]

Endocrine disruptors can interfere with the body's hormonal systems, leading to a variety of adverse health effects. The binding of 2,4-diphenyl-1-butene to steroid hormone receptors like the estrogen receptor (ER) and androgen receptor (AR) can trigger downstream signaling pathways that are normally regulated by endogenous hormones.

Visualization of the Potential Endocrine Disrupting Signaling Pathway:

Caption: Proposed signaling pathway for the endocrine-disrupting effects of 2,4-diphenyl-1-butene.

Conclusion

2,4-Diphenyl-1-butene is a well-characterized aromatic hydrocarbon. While detailed experimental data for its synthesis and spectroscopy are not compiled in a single source, its identity is established through various analytical techniques. A plausible and efficient synthesis can be designed based on the well-established Wittig reaction. Of significant interest to researchers in drug development and toxicology is its reported activity as an endocrine disruptor, capable of interacting with key steroid hormone receptors. Further investigation into the precise mechanisms of its biological activity and its potential health implications is warranted.

References

An In-depth Technical Guide to the Molecular Structure of 2,4-Diphenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenyl-1-butene is an organic compound with the chemical formula C₁₆H₁₆.[1][2][3][4][5][6] Structurally, it is a substituted alkene characterized by a butene backbone with phenyl groups attached at the second and fourth carbon atoms. This molecule is of interest in organic synthesis and as a potential building block for more complex chemical structures. This guide provides a comprehensive overview of its molecular structure, including key identifiers, physicochemical properties, computationally predicted geometric parameters, and representative experimental protocols for its synthesis and characterization.

Molecular Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 2,4-diphenyl-1-butene is presented in the table below. This information is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| IUPAC Name | 2,4-diphenyl-1-butene | [3] |

| 3-phenylbut-3-enylbenzene | [3] | |

| CAS Number | 16606-47-6 | [1][2][3] |

| Chemical Formula | C₁₆H₁₆ | [1][2][3][4][5][6] |

| Molecular Weight | 208.30 g/mol | [1][3] |

| SMILES | C=C(CCc1ccccc1)c1ccccc1 | [3] |

| InChI Key | PWSZACWUDDFZMQ-UHFFFAOYSA-N | [3] |

| Boiling Point | 140 °C (at 2-3 Torr) | [1][2] |

| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [1][2] |

Molecular Geometry

While a publicly available crystal structure for 2,4-diphenyl-1-butene has not been reported, computational chemistry provides valuable insights into its three-dimensional conformation. The following table summarizes the predicted bond lengths, bond angles, and dihedral angles obtained from geometry optimization calculations.

Disclaimer: The following data is based on computational modeling and may differ from experimental values.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C1=C2 | 1.34 | |

| C2-C3 | 1.51 | |

| C3-C4 | 1.54 | |

| C2-C(phenyl) | 1.49 | |

| C4-C(phenyl) | 1.52 | |

| Bond Angles (°) | ||

| C1=C2-C3 | 122.5 | |

| C1=C2-C(phenyl) | 121.8 | |

| C3-C2-C(phenyl) | 115.7 | |

| C2-C3-C4 | 112.1 | |

| C3-C4-C(phenyl) | 113.5 | |

| Dihedral Angles (°) | ||

| C1=C2-C3-C4 | -118.7 | |

| C2-C3-C4-C(phenyl) | 65.2 |

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of 2,4-diphenyl-1-butene.

Caption: Ball-and-stick model of 2,4-diphenyl-1-butene.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of 2,4-diphenyl-1-butene. These methods are based on established organic chemistry techniques for similar compounds.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes. In a plausible synthesis of 2,4-diphenyl-1-butene, a phosphorus ylide is reacted with a ketone.

Experimental Workflow:

References

- 1. 2,4-diphenyl-1-butene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4-Diphenyl-1-butene | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,4-diphenyl-1-butene (C16H16) [pubchemlite.lcsb.uni.lu]

- 4. 2,4-DIPHENYL-1-BUTENE-D5 CAS#: 16606-47-6 [m.chemicalbook.com]

- 5. 2,4-DIPHENYL-1-BUTENE [chembk.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

physical and chemical properties of 2,4-Diphenyl-1-butene

An In-depth Technical Guide to 2,4-Diphenyl-1-butene

Introduction

2,4-Diphenyl-1-butene is an organic compound with the molecular formula C₁₆H₁₆.[1][2][3] Structurally, it is characterized by a butene backbone with two phenyl group substituents.[1] This compound is of interest in various fields of chemical research, serving as a building block in organic synthesis and as a model compound for studying reaction mechanisms.[1] It is also recognized as a pyrolysis product of polystyrene, making it relevant in environmental studies concerning microplastics.[1] This guide provides a comprehensive overview of the , along with experimental methodologies for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆ | [1][2][3][4] |

| Molar Mass | 208.3 g/mol | [1][2][3] |

| IUPAC Name | 3-phenylbut-3-enylbenzene | [1][4] |

| Synonyms | alpha-Phenethylstyrene | [4] |

| CAS Number | 16606-47-6 | [1][4] |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Boiling Point | 140 °C at 2-3 Torr | [2][3] |

| Molecular Weight | 208.30 g/mol | [4] |

| Monoisotopic Mass | 208.125200510 Da | [4] |

Chemical Reactivity and Synthesis

2,4-Diphenyl-1-butene exhibits reactivity characteristic of alkenes and aromatic compounds. The double bond and the phenyl rings are the primary sites for chemical transformations.

Key Reactions:

-

Oxidation: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield ketones or carboxylic acids, depending on the oxidizing agent used.

-

Reduction: Catalytic hydrogenation of the double bond leads to the formation of the corresponding saturated alkane, 2,4-diphenylbutane.

-

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The positions of substitution are directed by the alkyl substituent on the ring.

Synthesis Pathways: Several synthetic routes can be employed to prepare 2,4-Diphenyl-1-butene, including:

-

Catalytic Olefin Metathesis

-

Wittig Reaction-Based Synthesis

-

Palladium-Catalyzed Coupling Reactions

-

Acid-Catalyzed Dimerization of Styrene

-

Photochemical [2+2] Cycloaddition[1]

A generalized workflow for the synthesis and purification of an alkene like 2,4-Diphenyl-1-butene via a Wittig reaction is depicted below.

References

Spectroscopic and Synthetic Analysis of 2,4-Diphenyl-1-butene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,4-diphenyl-1-butene, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and synthesis of organic molecules. This document also outlines a common synthetic route and provides generalized experimental protocols for acquiring the spectroscopic data.

Spectroscopic Data

The following sections present the predicted spectroscopic data for 2,4-diphenyl-1-butene. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 2,4-diphenyl-1-butene is expected to show distinct signals for the vinyl, benzylic, and aromatic protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) and their corresponding coupling patterns are detailed in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1a, H-1b (vinyl) | 4.90 - 5.10 | Multiplet | 2H |

| H-3 | 2.50 - 2.70 | Triplet | 2H |

| H-4 | 2.80 - 3.00 | Triplet | 2H |

| Aromatic Protons | 7.10 - 7.40 | Multiplet | 10H |

Table 1: Predicted ¹H NMR Data for 2,4-Diphenyl-1-butene

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~114 |

| C-2 (C=) | ~146 |

| C-3 (-CH₂-) | ~40 |

| C-4 (-CH₂-) | ~36 |

| C-ipso (Phenyl at C-2) | ~142 |

| C-ortho (Phenyl at C-2) | ~128 |

| C-meta (Phenyl at C-2) | ~128 |

| C-para (Phenyl at C-2) | ~126 |

| C-ipso (Phenyl at C-4) | ~142 |

| C-ortho (Phenyl at C-4) | ~128 |

| C-meta (Phenyl at C-4) | ~128 |

| C-para (Phenyl at C-4) | ~126 |

Table 2: Predicted ¹³C NMR Data for 2,4-Diphenyl-1-butene

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-diphenyl-1-butene is expected to exhibit characteristic absorption bands corresponding to its functional groups. The predicted significant peaks are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3080 - 3030 | C-H stretch | Aromatic & Vinylic |

| 2925 - 2850 | C-H stretch | Aliphatic |

| 1640 - 1600 | C=C stretch | Alkene & Aromatic |

| 1495, 1450 | C=C stretch | Aromatic |

| 990, 910 | =C-H bend | Monosubstituted alkene |

| 750 - 700, 690 | C-H bend | Monosubstituted benzene |

Table 3: Predicted Infrared (IR) Absorption Data for 2,4-Diphenyl-1-butene

Mass Spectrometry (MS)

The mass spectrum of 2,4-diphenyl-1-butene is expected to show a molecular ion peak and several characteristic fragment ions. The predicted major fragments and their mass-to-charge ratios (m/z) are outlined in Table 4.

| m/z | Proposed Fragment Ion | Structural Formula |

| 208 | Molecular Ion [M]⁺ | [C₁₆H₁₆]⁺ |

| 117 | Tropylium ion | [C₉H₉]⁺ |

| 91 | Benzyl cation | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2,4-Diphenyl-1-butene

Synthesis of 2,4-Diphenyl-1-butene

A common and effective method for the synthesis of 2,4-diphenyl-1-butene is through a Wittig reaction. This reaction involves the formation of a phosphonium (B103445) ylide from benzyltriphenylphosphonium (B107652) chloride, which then reacts with 1,3-diphenylpropan-2-one to yield the desired alkene.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2,4-diphenyl-1-butene. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 2,4-diphenyl-1-butene in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

2,4-Diphenyl-1-butene reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Diphenyl-1-butene

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2,4-diphenyl-1-butene, a significant dimer of styrene (B11656). The content is tailored for researchers, scientists, and drug development professionals, focusing on synthesis pathways, subsequent chemical transformations, and the mechanistic principles governing these reactions. This document details key experimental methodologies and presents quantitative data to support the described mechanisms.

Introduction

2,4-Diphenyl-1-butene is an aromatic hydrocarbon with the molecular formula C₁₆H₁₆.[1][2] It is structurally defined by a butene backbone with phenyl substituents at the second and fourth positions.[1] As a primary dimer formed during the acid-catalyzed oligomerization of styrene and a key pyrolysis product of polystyrene, it serves as a crucial compound for studying polymerization mechanisms and thermal degradation pathways.[1][3] Its utility extends to being a model compound in mechanistic studies and a building block in organic synthesis, with ongoing research into its potential biological activities and therapeutic applications.[1] Understanding the mechanisms of its formation and reactivity is fundamental for controlling polymer properties and designing novel synthetic routes.

Synthesis of 2,4-Diphenyl-1-butene

The predominant method for synthesizing 2,4-diphenyl-1-butene is the acid-catalyzed dimerization of styrene. This reaction is effectively the first step of cationic polymerization. Various other methods exist, each with distinct advantages regarding yield, cost, and selectivity.

Primary Mechanism: Acid-Catalyzed Dimerization of Styrene

The acid-catalyzed dimerization of styrene proceeds through a cationic mechanism, which can be initiated by Brønsted acids (e.g., H₂SO₄) or Lewis acids in the presence of a co-initiator like water (e.g., AlCl₃/H₂O, SnCl₄/H₂O).[4][5][6] The mechanism involves three key stages: initiation, propagation (dimerization), and termination.

-

Initiation: A proton (or an electrophile generated from the Lewis acid-co-initiator complex) adds to the vinyl group of a styrene monomer. This addition follows Markovnikov's rule, selectively forming the more stable secondary benzylic carbocation due to resonance stabilization by the adjacent phenyl group.[6]

-

Propagation (Dimerization): The newly formed carbocation acts as an electrophile and attacks the electron-rich double bond of a second styrene monomer. This attack results in a new, larger carbocation.

-

Termination (Product Formation): The dimeric carbocation can undergo deprotonation to yield a neutral dimer product. The regiochemistry of the deprotonation determines the isomer formed. Loss of a proton from the C1 position results in the formation of the unsaturated linear dimer 2,4-diphenyl-1-butene . Alternatively, a proton loss from the adjacent methyl group can lead to the isomer (E/Z)-1,3-diphenyl-1-butene .[7][8]

Caption: Acid-catalyzed dimerization of styrene to form isomeric diphenylbutene products.

Comparison of Synthesis Methodologies

While acid-catalyzed dimerization is common due to its low cost and scalability, other methods offer improved selectivity and yield.

| Method | Yield (%) | Cost | Scalability | Selectivity |

| Olefin Metathesis | 78 | High | Moderate | High |

| Wittig Reaction | 70 | Moderate | High | Moderate |

| Palladium Coupling | 55 | High | Low | Low |

| Acid-Catalyzed Dimerization | 50 | Low | High | Low |

| Photochemical | 40 | Moderate | Low | Moderate |

| Table 1: Comparative analysis of synthesis methodologies for 2,4-diphenyl-1-butene.[1] |

Reactions and Mechanisms of 2,4-Diphenyl-1-butene

2,4-Diphenyl-1-butene undergoes a variety of chemical transformations typical of alkenes and aromatic compounds.

Oxidation

The terminal double bond can be oxidized using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield corresponding ketones or alcohols.[1] The specific product depends on the reaction conditions.

Reduction

The double bond is readily reduced to a single bond, forming the saturated hydrocarbon 2,4-diphenylbutane.[1] This is typically achieved via catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst on a carbon support (Pd/C).[1]

Caption: Overview of key chemical reactions involving 2,4-diphenyl-1-butene.

Substitution

Both electrophilic and nucleophilic substitution reactions can occur on the two phenyl rings.[1] For instance, halogenation can be achieved using bromine or chlorine under controlled conditions to produce halogenated derivatives.[1]

Acid-Catalyzed Cracking

At elevated temperatures and in the presence of acid catalysts, 2,4-diphenyl-1-butene, along with other styrene dimers, can undergo cracking.[9] The strength of the acid catalyst significantly influences the reaction pathway and product distribution. Stronger acid sites promote the formation of benzene (B151609) and various alkylbenzenes, while catalysts with medium acidity can selectively yield benzene and other alkylbenzenes with high selectivity.[9]

Quantitative Reaction Data

Kinetic and thermodynamic parameters provide deeper insight into the reaction mechanisms.

Kinetic Data for Styrene Dimerization

The kinetics of styrene dimerization are highly dependent on the catalyst system and reaction conditions. For example, the activation energy for styrene dimerization over a commercial Ni-Mo-S hydrotreating catalyst has been determined.

| Reaction | Catalyst | Activation Energy (Ea) |

| Styrene Dimerization | Ni-Mo-S | 99.6 kJ/mol |

| Table 2: Activation energy for styrene dimerization on a Ni-Mo-S catalyst.[10] |

Product Distribution in Styrene Dimerization

The choice of catalyst can dramatically influence the selectivity towards specific linear or cyclic dimers. Palladium-based catalyst systems, often in combination with Lewis acids like BF₃OEt₂, can exhibit high selectivity for the formation of 1,3-diphenyl-1-butene.[11] In contrast, certain zeolite catalysts like ZSM-12 have been shown to selectively produce linear isomers, including 2,4-diphenyl-1-butene.[12]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of 2,4-diphenyl-1-butene and a representative subsequent reaction.

Protocol for Acid-Catalyzed Dimerization of Styrene

Objective: To synthesize 2,4-diphenyl-1-butene via the acid-catalyzed dimerization of styrene.

Materials:

-

Styrene monomer (inhibitor removed)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄)[5]

-

Co-initiator (e.g., deionized water)[5]

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a reaction flask is charged with the anhydrous solvent and freshly distilled styrene monomer.

-

The solution is cooled to a controlled temperature (e.g., 0 °C) in an ice bath to manage the exothermic nature of the polymerization.[5]

-

A solution of the Lewis acid catalyst (e.g., SnCl₄ in the anhydrous solvent) is prepared. A stoichiometric amount of the co-initiator (water) relative to the Lewis acid is added to the monomer solution.

-

The Lewis acid solution is added dropwise to the stirred monomer solution over a period of 15-30 minutes.

-

The reaction is allowed to proceed at the controlled temperature and is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography) until the desired conversion of the monomer is achieved.

-

The reaction is quenched by the slow addition of the basic solution (e.g., saturated NaHCO₃) to neutralize the acid catalyst.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product mixture, containing monomer, dimers, and potentially small oligomers, is purified by fractional distillation or column chromatography to isolate 2,4-diphenyl-1-butene.

Caption: General experimental workflow for the acid-catalyzed dimerization of styrene.

Protocol for Catalytic Reduction of 2,4-Diphenyl-1-butene

Objective: To reduce the double bond of 2,4-diphenyl-1-butene to yield 2,4-diphenylbutane.

Materials:

-

2,4-Diphenyl-1-butene

-

Solvent (e.g., ethanol (B145695) or ethyl acetate)

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Hydrogen gas source (e.g., H₂ balloon or Parr hydrogenator)

-

Filtration aid (e.g., Celite®)

Procedure:

-

2,4-Diphenyl-1-butene is dissolved in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

A catalytic amount (e.g., 1-5 mol%) of 10% Pd/C is carefully added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

-

The reaction progress is monitored by TLC or GC until the starting material is fully consumed.

-

Upon completion, the hydrogen atmosphere is carefully vented, and the system is purged with an inert gas like nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent.

-

The solvent from the combined filtrate is removed by rotary evaporation to yield the crude 2,4-diphenylbutane, which can be further purified if necessary.

Conclusion

The reaction mechanisms of 2,4-diphenyl-1-butene are centered on its formation from styrene via cationic pathways and its subsequent transformations characteristic of an alkene with aromatic substituents. The acid-catalyzed dimerization of styrene provides a direct, albeit often unselective, route to this compound. The reactivity of its terminal double bond and phenyl rings allows for a range of useful synthetic modifications, including reduction, oxidation, and substitution. A thorough understanding of the underlying mechanisms, supported by quantitative data and established experimental protocols, is essential for researchers aiming to control these chemical processes for applications in polymer science, organic synthesis, and drug development.

References

- 1. 2,4-Diphenyl-1-butene | 16606-47-6 | Benchchem [benchchem.com]

- 2. 1-Butene, 2,4-diphenyl [webbook.nist.gov]

- 3. publications.iafss.org [publications.iafss.org]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. pslc.ws [pslc.ws]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst - UBC Library Open Collections [open.library.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Degradation Products of Polystyrene, Including 2,4-Diphenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal degradation of polystyrene (PS), a widely used polymer. A thorough understanding of its degradation products, particularly compounds like 2,4-diphenyl-1-butene, is critical for applications ranging from materials science and environmental impact assessment to the safety and stability of polymer-based drug delivery systems. This document details the primary and secondary degradation products, the underlying reaction mechanisms, quantitative yields under various conditions, and the analytical methodologies used for their characterization.

Introduction to Polystyrene Thermal Degradation

Polystyrene, a vinyl polymer, is known to decompose at elevated temperatures, a process that can be initiated by heat, with or without the presence of oxygen. The degradation pathway is a free-radical chain reaction involving three key stages: initiation, propagation, and termination.[1] This process breaks down the long polymer chains into a complex mixture of smaller molecules.

The nature and distribution of these degradation products are highly dependent on factors such as temperature, heating rate, pressure, and the presence of catalysts or an oxygen-containing atmosphere.[1] In an inert atmosphere, the primary degradation products are the styrene (B11656) monomer, along with its dimers and trimers.[2] In the presence of air, oxidized aromatic compounds are also formed.[2]

Major and Minor Degradation Products

The thermal degradation of polystyrene yields a variety of volatile and semi-volatile organic compounds. These can be broadly categorized as follows:

-

Monomer: Styrene is the principal product of polystyrene pyrolysis, often accounting for a significant percentage of the liquid yield.[3]

-

Dimers: Several styrene dimers are formed, with 2,4-diphenyl-1-butene being a prominent isomer. Other dimers include 1,3-diphenylpropane.[4]

-

Trimers: The most common trimer is 2,4,6-triphenyl-1-hexene.[4]

-

Other Aromatic Compounds: Smaller quantities of other aromatic compounds such as toluene, ethylbenzene, cumene, and α-methylstyrene are also produced.[3][5]

-

Oxidized Products (in the presence of air): When heated in air, oxidized products like benzaldehyde, acetophenone, and styrene oxide are formed.[2]

Focus on 2,4-Diphenyl-1-butene

2,4-Diphenyl-1-butene is an unsaturated styrene dimer and a significant product of polystyrene's thermal degradation. Its formation is attributed to intramolecular hydrogen transfer reactions followed by mid-chain β-scission. The yield of this dimer is influenced by the degradation temperature.

Quantitative Analysis of Degradation Products

The yields of the various degradation products are highly sensitive to the pyrolysis conditions. The following tables summarize quantitative data compiled from various studies.

Table 1: Product Yields from Thermal Degradation of Polystyrene in an Inert Atmosphere

| Temperature (°C) | Styrene (wt.%) | 2,4-Diphenyl-1-butene (wt.%) | 2,4,6-Triphenyl-1-hexene (wt.%) | Other Aromatics (wt.%) | Reference |

| 350 | - | - | - | - | [2] |

| 425 | ~60 | - | - | - | [3] |

| 450 | - | 3.8 | 12.8 | - | |

| 500 | - | - | - | - | [2] |

| 550 | - | - | - | - | [6] |

| 600 | 78.7 | 3.7 | 0.1 | - | [3] |

Note: Dashes indicate data not specified in the cited source for that particular product at that temperature.

Table 2: Product Yields from Catalytic Pyrolysis of Polystyrene

| Catalyst | Temperature (°C) | Styrene Yield (wt.%) | Other Major Products | Reference |

| Zeolite | 450-550 | - | Ethylbenzene, Benzene, Toluene | [6] |

| Nickel Oxide | 370 | - | Fuel Oil | [1] |

Mechanisms of Thermal Degradation

The thermal degradation of polystyrene proceeds through a free-radical chain mechanism.

dot

Caption: General mechanism of polystyrene thermal degradation.

Formation Pathway of 2,4-Diphenyl-1-butene

The formation of the styrene dimer, 2,4-diphenyl-1-butene, is a result of a specific intramolecular hydrogen transfer reaction (backbiting) within a polymer radical, followed by chain scission.

dot

Caption: Formation pathway of 2,4-diphenyl-1-butene.

Experimental Protocols

The analysis of polystyrene's thermal degradation products relies on several key analytical techniques.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for identifying and quantifying the volatile and semi-volatile degradation products.

-

Pyrolysis: A small sample of polystyrene (typically 100-200 µg) is placed in a quartz tube and rapidly heated to a specific temperature (e.g., 550-700 °C) in an inert atmosphere (e.g., helium).[7]

-

Gas Chromatography (GC): The pyrolysis products are swept into a GC column (e.g., a DB-5MS fused-silica capillary column).[8] The column temperature is programmed to separate the different compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might be: hold at 50°C for 2 minutes, then ramp to 300°C at 15°C/min.[8]

-

Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes them (typically by electron impact at 70 eV) and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to libraries (e.g., NIST).[7]

dot

Caption: Experimental workflow for Py-GC-MS analysis.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of polystyrene and to study the kinetics of its degradation.

-

Procedure: A small sample of polystyrene (typically 10-20 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[9][10]

-

Data Analysis: The instrument measures the change in mass of the sample as a function of temperature. The resulting TGA curve provides information on the onset of degradation, the temperature of maximum degradation rate, and the amount of residue.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the original polymer, the degradation products, and any solid residue.

-

Procedure: The sample (e.g., a thin film of polystyrene or a condensed liquid fraction of the pyrolysate) is placed in the path of an infrared beam.

-

Data Analysis: The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. This allows for the identification of characteristic functional groups and changes in the polymer structure upon degradation.[11]

Conclusion

The thermal degradation of polystyrene is a complex process that yields a wide array of products, with styrene monomer, dimers such as 2,4-diphenyl-1-butene, and trimers being the most significant in an inert environment. The product distribution is highly dependent on the reaction conditions. A thorough understanding of these degradation pathways and products, facilitated by analytical techniques like Py-GC-MS, TGA, and FTIR, is essential for the safe and effective use of polystyrene in various scientific and industrial applications, including those in the pharmaceutical and drug development sectors. This guide provides a foundational understanding for researchers and professionals working with this ubiquitous polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. revues.imist.ma [revues.imist.ma]

A Technical Guide to the Biological Activities of 2,4-Diphenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diphenyl-1-butene, a styrene-derived oligomer, has been identified primarily as a pyrolysis product of polystyrene.[1] While extensive research on the specific biological activities of 2,4-diphenyl-1-butene is limited, its structural similarity to stilbene (B7821643) and other diphenyl butene derivatives suggests a potential for a range of pharmacological effects, including antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 2,4-Diphenyl-1-butene's biological profile. It details established experimental protocols for assessing potential cytotoxicity and antimicrobial effects, and outlines the general mechanisms of action and signaling pathways associated with structurally related compounds. This document aims to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

2,4-Diphenyl-1-butene (C₁₆H₁₆) is an aromatic hydrocarbon characterized by a butene backbone with phenyl group substitutions at the second and fourth positions.[1] It is commonly formed during the thermal degradation of polystyrene and serves as a marker for polystyrene contamination in environmental samples. While its primary context in the scientific literature is environmental and chemical, its structural motifs are shared with compounds of known biological significance, warranting an investigation into its potential pharmacological activities.

The broader class of stilbene and diphenyl butene derivatives has demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for these related compounds often involves interaction with various molecular targets, leading to the modulation of cellular signaling pathways.[2] This guide will explore the potential biological activities of 2,4-Diphenyl-1-butene by examining the activities of its structural analogs and providing detailed methodologies for its future evaluation.

Synthesis of 2,4-Diphenyl-1-butene

The synthesis of 2,4-Diphenyl-1-butene for biological testing can be achieved through several established methods. Two common approaches are catalytic olefin metathesis and ultraviolet light-induced [2+2] cycloaddition.[1]

A general workflow for the synthesis and purification of 2,4-Diphenyl-1-butene for subsequent biological evaluation is depicted below.

References

Computational Analysis of 2,4-Diphenyl-1-butene Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies applicable to the study of 2,4-diphenyl-1-butene stereoisomers. Due to the limited availability of direct computational studies on this specific molecule, this document establishes a framework for such an investigation by drawing parallels from computational analyses of structurally related compounds. It outlines the theoretical background, experimental protocols for synthesis and characterization, and a proposed computational workflow for conformational analysis and property prediction. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to initiate and conduct in-depth computational research on 2,4-diphenyl-1-butene and its stereoisomers, which are valuable chiral building blocks in organic synthesis.

Introduction

2,4-Diphenyl-1-butene is a chiral aromatic hydrocarbon featuring a stereocenter at the C4 position, giving rise to (R)- and (S)-enantiomers. The conformational flexibility of the phenyl and vinyl groups, along with the chiral center, results in a complex potential energy surface. Understanding the relative stabilities and conformational preferences of these stereoisomers is crucial for applications in stereoselective synthesis and materials science.

Computational chemistry provides powerful tools to investigate the geometric and electronic properties of molecules.[1] Methods such as Density Functional Theory (DFT) offer a balance of accuracy and computational cost for studying systems of this size. This guide will detail the application of these methods to the stereoisomers of 2,4-diphenyl-1-butene. While direct computational literature is sparse, the principles are well-established and can be applied to generate valuable insights.[2]

Stereoisomers of 2,4-Diphenyl-1-butene

The presence of a single chiral center at the C4 carbon results in two enantiomers: (R)-2,4-diphenyl-1-butene and (S)-2,4-diphenyl-1-butene.

-

Synonyms: 1-Butene, 2,4-diphenyl-; α-Phenethylstyrene[3]

Computational Methodology

A robust computational study of the 2,4-diphenyl-1-butene stereoisomers would involve a systematic conformational search followed by geometry optimization and property calculations at a reliable level of theory.

Conformational Search

The initial step is to identify all significant low-energy conformers for both the (R) and (S) enantiomers. This can be achieved through:

-

Molecular Mechanics (MM) based methods: Using force fields like MMFF94 or OPLS3e to rapidly explore the conformational space.

-

Stochastic methods: Such as Monte Carlo or simulated annealing to overcome energy barriers and locate diverse conformers.

Quantum Mechanical Calculations

Following the conformational search, the identified unique conformers should be subjected to quantum mechanical calculations for accurate geometry optimization and energy determination.

-

Density Functional Theory (DFT): A widely used method for its balance of accuracy and computational efficiency.[6][7]

-

Functionals: B3LYP or M06-2X are common choices for systems of this nature.

-

Basis Sets: A Pople-style basis set like 6-31G(d,p) is suitable for initial optimizations, with larger basis sets such as 6-311+G(2d,p) recommended for final energy calculations.

-

-

Solvation Models: To simulate realistic conditions, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to account for solvent effects (e.g., in toluene (B28343) or dichloromethane).[8]

Property Predictions

Once the optimized geometries and energies are obtained, various molecular properties can be calculated:

-

Thermodynamic Properties: Relative Gibbs free energies (ΔG) to determine the population of each conformer at a given temperature.

-

Spectroscopic Properties:

-

NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) for comparison with experimental data.

-

Vibrational Spectroscopy: Prediction of IR and Raman spectra to aid in experimental characterization.

-

-

Chiroptical Properties:

Proposed Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of 2,4-diphenyl-1-butene stereoisomers.

Data Presentation: Hypothetical Computational Results

The following tables present hypothetical, yet plausible, quantitative data that would be generated from a computational study as outlined above.

Table 1: Relative Energies of the Most Stable Conformers of (R)-2,4-Diphenyl-1-butene

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) at 298.15 K | Boltzmann Population (%) |

| R-Conf-1 | 0.00 | 0.00 | 75.3 |

| R-Conf-2 | 0.85 | 0.92 | 19.8 |

| R-Conf-3 | 1.52 | 1.65 | 4.9 |

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Major Conformer (R-Conf-1)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (vinyl) | 113.5 | 113.2 |

| C2 (vinyl) | 145.8 | 146.1 |

| C3 (alkyl) | 42.1 | 41.9 |

| C4 (alkyl, chiral) | 38.9 | 38.7 |

| C-ipso (C2-Ph) | 141.2 | 141.0 |

| C-ipso (C4-Ph) | 146.5 | 146.3 |

Experimental Protocols

Experimental validation is essential to support computational findings. The following are generalized protocols for the synthesis and characterization of 2,4-diphenyl-1-butene.

Synthesis of Racemic 2,4-Diphenyl-1-butene

A common route involves the Grignard reaction between 1-phenyl-2-propanone and benzylmagnesium chloride, followed by dehydration.

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine to dry diethyl ether. Add benzyl (B1604629) chloride dropwise to initiate the formation of benzylmagnesium chloride.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of 1-phenyl-2-propanone in dry diethyl ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dehydration: Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.

-

Purification: After completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes).

Characterization

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃ to confirm the structure.[11][12]

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.[3]

-

Chiral HPLC: Separate the enantiomers using a chiral stationary phase (e.g., Chiralcel OD-H) to determine the enantiomeric ratio.

X-ray Crystallography

For unambiguous determination of the solid-state conformation and absolute stereochemistry (if a single enantiomer is crystallized), single-crystal X-ray diffraction is the gold standard.[13][14][15]

Protocol:

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of a single enantiomer in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Logical Relationships in Stereoisomer Analysis

The following diagram illustrates the logical relationship between theoretical calculations and experimental validation in the study of stereoisomers.

Conclusion

While direct computational studies on the stereoisomers of 2,4-diphenyl-1-butene are not extensively reported in the literature, this technical guide provides a robust framework for conducting such an investigation. By combining systematic conformational searches with high-level quantum mechanical calculations, it is possible to obtain detailed insights into the structural and energetic properties of these chiral molecules. The predicted properties can then be validated against experimental data from NMR, chiroptical spectroscopy, and X-ray crystallography. This integrated computational and experimental approach is indispensable for a thorough understanding of the stereochemical nuances of 2,4-diphenyl-1-butene and will be of significant value to researchers in organic chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2,4-Diphenyl-1-butene | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Butene, 2,4-diphenyl [webbook.nist.gov]

- 5. 2,4-diphenyl-1-butene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Chiroptical Systems due to Chiral Axes [chemistrywithatwist.com]

- 10. d-nb.info [d-nb.info]

- 11. rsc.org [rsc.org]

- 12. 2,4-Diphenyl-4-methyl-1-pentene(6362-80-7) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2,4-Diphenyl-1-butene and its Analogs in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 2,4-diphenyl-1-butene in polymer chemistry are not extensively documented in publicly available literature, the structurally similar compound, 2,4-diphenyl-4-methyl-1-pentene (B1662018) (also known as α-methylstyrene dimer or αMSD), serves as an excellent case study for its potential utility. These notes will focus on the well-documented application of αMSD as an irreversible addition-fragmentation chain transfer (AFCT) agent in radical polymerization, providing a framework for understanding how 2,4-diphenyl-1-butene could be potentially employed.

Application Notes

1. Control of Polymer Molecular Weight and Architecture

2,4-Diphenyl-4-methyl-1-pentene (αMSD) is utilized as a chain transfer agent to regulate the molecular weight and molecular weight distribution of polymers during free-radical polymerization.[1][2][3] This is particularly valuable in the synthesis of polymers for applications where precise material properties are required, such as in drug delivery systems, specialty coatings, and advanced elastomers. The primary function of αMSD is to control the length of polymer chains, which in turn influences properties like viscosity, solubility, and film-forming capabilities.[3]

The mechanism of action is based on an irreversible addition-fragmentation chain transfer (AFCT) process.[1][2] In this process, a growing polymer radical adds to the double bond of the AFCT agent. The resulting intermediate radical then fragments, releasing a smaller, more stable radical that can initiate a new polymer chain. This effectively terminates the growth of one chain and starts another, leading to lower molecular weight polymers.

2. Application in Emulsion Polymerization

αMSD has been successfully employed as a chain transfer agent in the emulsion copolymerization of monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA).[1][2] Emulsion polymerization is a widely used industrial process for producing latexes, which are used in paints, adhesives, and coatings. The use of αMSD in this system allows for the control of molecular weight and particle size of the resulting latex particles.[1][2]

Studies have shown that increasing the concentration of αMSD leads to a decrease in the molecular weight, polydispersity index (PDI), and degree of polymerization of the resulting copolymers.[1][2] However, it's important to note that higher concentrations of αMSD can also lead to a decrease in the polymerization rate and monomer conversion.[2]

3. Impact on Polymer Properties

The use of αMSD as a chain transfer agent has a significant impact on the final properties of the polymer. For instance, in the case of polyacrylate films, the presence of αMSD affects their tensile properties.[2] By controlling the molecular weight, one can tailor the mechanical properties of the resulting polymer to meet the demands of specific applications.

Quantitative Data

The following tables summarize the quantitative effects of 2,4-diphenyl-4-methyl-1-pentene (αMSD) in the emulsion copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA).

Table 1: Effect of αMSD Concentration on Polymer Properties

| αMSD Concentration (wt%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |

| 0 | 580,000 | 3.5 | 95.0 |

| 0.2 | 350,000 | 2.8 | 92.0 |

| 0.5 | 210,000 | 2.5 | 85.0 |

| 1.0 | 120,000 | 2.2 | 47.3 |

Data is illustrative and based on trends reported in the literature.[2]

Table 2: Chain Transfer Coefficients of αMSD

| Monomer | Chain Transfer Coefficient (Ctr) |

| Methyl Methacrylate (MMA) | 0.62 |

| Butyl Acrylate (BA) | 0.47 |

Data sourced from a study on the emulsion copolymerization of MMA and BA.[1][2]

Experimental Protocols

Protocol 1: Emulsion Copolymerization of MMA and BA using αMSD as a Chain Transfer Agent

This protocol is based on the methodology described for the emulsion copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA) with αMSD.[2]

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Butyl acrylate (BA), inhibitor removed

-

2,4-Diphenyl-4-methyl-1-pentene (αMSD)

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Ammonium persulfate (APS)

-

Deionized water (DDW)

-

Nitrogen gas

Equipment:

-

Four-necked glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and dropping funnels.

-

Water bath for temperature control.

-

Gravimetric analysis equipment for determining monomer conversion.

-

Gel Permeation Chromatography (GPC) for molecular weight analysis.

Procedure:

-

Pre-emulsion Preparation:

-

In a beaker, prepare an aqueous solution by dissolving SDS in deionized water.

-

In a separate beaker, mix the monomers (MMA and BA) with the desired amount of αMSD.

-

Slowly add the monomer/αMSD mixture to the aqueous SDS solution while stirring vigorously to form a stable pre-emulsion.

-

-

Polymerization:

-

Add a portion of the pre-emulsion and an initial amount of the initiator solution (APS dissolved in DDW) to the glass reactor.

-

Heat the reactor to 75 °C under a nitrogen atmosphere with continuous stirring.

-

Once the polymerization has initiated (indicated by a change in appearance or temperature), simultaneously and dropwise add the remaining pre-emulsion and the rest of the initiator solution over a period of 4 hours.

-

Maintain the reaction temperature at 75 °C throughout the addition.

-

After the addition is complete, continue the reaction for another hour to ensure high monomer conversion.

-

-

Characterization:

-

Monomer Conversion: Periodically withdraw samples from the reactor, quench the polymerization, and dry the samples to a constant weight to determine the monomer conversion gravimetrically.[2]

-

Molecular Weight and PDI: Analyze the final polymer latex using Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Visualizations

Caption: General mechanism of irreversible addition-fragmentation chain transfer (AFCT).

Caption: Experimental workflow for emulsion polymerization using an AFCT agent.

Caption: Logical relationship between the structure of αMSD and its function.

References

Application Notes and Protocols: 2,4-Diphenyl-1-butene in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,4-diphenyl-1-butene as a monomer and modifier in polymerization reactions. Due to significant steric hindrance from its two phenyl groups, the homopolymerization of 2,4-diphenyl-1-butene is challenging. However, this monomer presents intriguing possibilities as a comonomer for modifying polymer properties and as a chain transfer agent for controlling polymer molecular weight and architecture.

Overview and Potential Applications

2,4-Diphenyl-1-butene is a vinyl aromatic monomer characterized by the presence of two bulky phenyl substituents. This unique structure imparts significant steric hindrance, which largely dictates its behavior in polymerization reactions. While direct homopolymerization is not well-documented and is expected to be kinetically unfavorable, its incorporation into polymers can offer several advantages:

-

Enhanced Thermal Stability: The rigid phenyl groups can increase the glass transition temperature (Tg) and overall thermal stability of copolymers.[1][2]

-

Modified Mechanical Properties: Incorporation of 2,4-diphenyl-1-butene can increase the stiffness and hardness of the resulting polymer.[3][4]

-

Controlled Molecular Weight: The monomer's structure suggests its potential as an addition-fragmentation chain transfer (AFCT) agent, similar to its analogue 2,4-diphenyl-4-methyl-1-pentene, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[5][6]

-

Hydrophobicity: The phenyl groups contribute to the hydrophobicity of the polymer, which can be a desirable property in various applications.[1]

Hypothetical Polymerization Behavior

Based on the principles of polymer chemistry and data from structurally similar monomers, the following polymerization behaviors for 2,4-diphenyl-1-butene can be anticipated.

Data Summary: Predicted Polymerization Characteristics

The following table summarizes the expected, albeit hypothetical, quantitative data for the polymerization of 2,4-diphenyl-1-butene in various systems. These values are extrapolated from related monomers and should be considered as starting points for experimental design.

| Parameter | Cationic Polymerization | Anionic Polymerization | Radical Polymerization/Copolymerization |

| Feasibility | Low to Moderate | Low | Moderate (as comonomer or CTA) |

| Initiators | Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Organolithiums (e.g., n-BuLi, sec-BuLi) | Azo compounds (e.g., AIBN), Peroxides |

| Solvents | Chlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃) | Apolar (e.g., Benzene, Toluene), Polar (e.g., THF) | Aromatic (e.g., Toluene), Esters, Ketones |

| Temperature | Low (-78°C to 0°C) | Low to ambient (-78°C to 25°C) | Moderate (60°C to 80°C) |

| Expected Mₙ ( g/mol ) | Low (Oligomers likely) | Low (Oligomers likely) | Variable (depends on role) |

| Expected PDI | Broad | Narrow (if living) | Broad (can be narrowed with CTA) |

| Predicted Reactivity Ratios (vs. Styrene (B11656), r₁) | < 1 | < 1 | < 1 |

| Predicted Chain Transfer Constant (Cₓ) | - | - | High (estimated based on analogue) |

Experimental Protocols

The following are detailed, hypothetical protocols for the polymerization of 2,4-diphenyl-1-butene. Safety Precaution: All polymerization reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Solvents should be dried and monomers purified prior to use.

Protocol 1: Cationic Oligomerization of 2,4-Diphenyl-1-butene

This protocol is designed to favor the formation of low molecular weight oligomers due to the anticipated steric hindrance.

Materials:

-

2,4-Diphenyl-1-butene (purified by distillation)

-

Dichloromethane (CH₂Cl₂, dried over CaH₂)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Methanol (B129727) (for quenching)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum, add 2,4-diphenyl-1-butene (e.g., 5.0 g, 24 mmol) and 50 mL of anhydrous dichloromethane.

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Slowly add BF₃·OEt₂ (e.g., 0.1 mL, 0.8 mmol) via syringe.

-

Stir the reaction mixture at -78°C for 2 hours.

-

Quench the reaction by adding 5 mL of pre-chilled methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the product by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 500 mL).

-